molecular formula C22H21ClN6O2 B2956236 (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840458-97-1

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2956236
CAS No.: 840458-97-1
M. Wt: 436.9
InChI Key: YDSKFBZTOWOCNT-LGJNPRDNSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. Its structure includes an (E)-configured 4-chlorobenzylidene group at position 1 and a 3-methoxypropyl carboxamide substituent at position 2. The 3-methoxypropyl chain may improve solubility compared to shorter alkyl chains, balancing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-amino-1-[(E)-(4-chlorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKFBZTOWOCNT-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Biochemical Pathways

Egfr inhibitors generally affect the ras/raf/mek/erk and pi3k/akt/mtor pathways. These pathways are involved in cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to decreased tumor growth and proliferation.

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys. The bioavailability of these compounds can be influenced by factors such as formulation, route of administration, and individual patient characteristics.

Result of Action

Similar compounds have been found to inhibit egfr, leading to decreased cell proliferation, angiogenesis, and metastasis. This can result in decreased tumor growth and potentially improved outcomes for patients with cancers that overexpress EGFR.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, genetic factors, and the specific characteristics of the tumor (such as the presence of EGFR mutations or overexpression). Understanding these factors can help optimize the use of this compound and improve patient outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and hypothesized properties of the target compound and its analogs:

Compound Name (Core Structure) Benzylidene Substituent N-Alkyl Chain Molecular Weight Hypothesized Properties
(Target) (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-chloro 3-methoxypropyl ~480 (estimated) Moderate solubility; enhanced target binding via Cl
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-... 3,4-dihydroxy 2-methoxyethyl ~450 (estimated) High polarity (H-bonding via -OH); reduced membrane permeability
2-amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-... 3-hydroxy 2-methoxyethyl ~434 (estimated) Moderate solubility; potential for oxidative metabolism
2-amino-1-[(3-ethoxy-4-hydroxybenzylidene)amino]-N-(2-(cyclohexenyl)ethyl)-... 3-ethoxy-4-hydroxy cyclohexenylethyl ~530 (estimated) High lipophilicity (cyclohexenyl); metabolic stability via ethoxy
N-Allyl-2-amino-1-[(E)-(2-pyridinylmethylene)amino]-... 2-pyridinyl allyl ~410 (estimated) Basic N in pyridine; possible π-π stacking; allyl may increase reactivity
2-amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-... 4-bromo-3-methylphenyl 3-ethoxypropyl ~510 (estimated) High steric bulk (Br, Me); slow metabolism due to ethoxy
2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-... 2-methoxybenzyl 3-ethoxypropyl ~480 (estimated) Enhanced solubility (methoxy); flexible benzyl group for binding
2-amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-... 4-ethoxy 2-methoxyethyl ~432 Moderate lipophilicity; ethoxy may prolong half-life

Key Observations:

Electron Effects : The 4-chloro group in the target compound likely strengthens binding to electron-rich targets (e.g., ATP pockets in kinases) compared to hydroxylated analogs (e.g., ), which prioritize solubility over target affinity.

Alkyl Chain Influence : The 3-methoxypropyl chain in the target compound offers a balance between solubility (via methoxy) and chain length, whereas shorter chains (e.g., 2-methoxyethyl in ) may limit hydrophobic interactions.

Pyridine-containing analogs () introduce heteroatom-mediated binding.

Metabolic Stability : Ethoxy and methoxy groups () are less prone to oxidative metabolism than hydroxyl groups (), suggesting improved pharmacokinetics.

Research Implications

While experimental data (e.g., IC₅₀, solubility) are absent in the provided evidence, structural trends suggest:

  • The target compound is optimized for targeted binding (via Cl) and moderate bioavailability (via 3-methoxypropyl).
  • Hydroxylated analogs () may suit aqueous environments (e.g., antibacterial applications), whereas lipophilic derivatives () could penetrate membranes more effectively.
  • Further studies should prioritize synthesizing and testing these hypotheses using biochemical assays.

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